molecular formula C19H17N5O2 B2986796 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1190012-93-1

2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2986796
CAS No.: 1190012-93-1
M. Wt: 347.378
InChI Key: BGJZXMAMSPHENH-UHFFFAOYSA-N
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Description

2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted at position 8 with a methyl group and at position 3 with an acetamide-linked pyridin-3-ylmethyl moiety. This structure combines a heterocyclic scaffold with a polar pyridine substituent, which may influence solubility, binding affinity, and pharmacokinetic properties.

Properties

IUPAC Name

2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-12-4-5-15-14(7-12)17-18(23-15)19(26)24(11-22-17)10-16(25)21-9-13-3-2-6-20-8-13/h2-8,11,23H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJZXMAMSPHENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a member of the pyrimido[5,4-b]indole class, notable for its complex heterocyclic structure that combines elements of both pyrimidine and indole. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C19H17N5O2C_{19}H_{17}N_{5}O_{2} with a molecular weight of approximately 347.38 g/mol. The presence of multiple nitrogen atoms and functional groups such as acetamide and pyridine enhances its potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H17N5O2C_{19}H_{17}N_{5}O_{2}
Molecular Weight347.38 g/mol
StructurePyrimidine-indole hybrid

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrimido[5,4-b]indole class. For instance, structural modifications to the core structure have been shown to enhance cytotoxicity against various cancer cell lines. In vitro studies demonstrated that derivatives of this compound exhibit significant inhibitory effects on cell proliferation in cancer models such as MCF7 (breast cancer) and NCI-H460 (lung cancer) cells.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation : Interaction with various cellular receptors can influence signaling pathways related to cell growth and apoptosis.
  • Antioxidant Properties : The compound may scavenge free radicals, providing protective effects against oxidative stress.

Antiviral and Anti-inflammatory Properties

In addition to anticancer properties, preliminary research suggests that this compound may possess antiviral and anti-inflammatory activities. Its ability to modulate immune responses could be beneficial in treating viral infections and inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of similar pyrimidoindole compounds found that modifications at the N5 position significantly reduced cytotoxicity while maintaining TLR4 agonist activity, suggesting a nuanced approach to drug design that balances efficacy and safety .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that specific substituents on the pyrimidine ring can enhance biological activity against certain targets while minimizing side effects .
  • Clinical Implications : The potential applications of this compound extend into clinical settings where it could serve as a lead compound for drug development targeting cancers and inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidoindole Derivatives

Compound Name (ID) Core Structure Substituents Key Functional Groups
Target Compound Pyrimido[5,4-b]indole - 8-methyl
- N-(pyridin-3-ylmethyl)acetamide
Pyridine, acetamide
Compound 32 Pyrimido[5,4-b]indole - 3-phenyl
- N-(tert-butyl)thioacetamide
Thioether, tert-butyl
Compound 33 Pyrimido[5,4-b]indole - 3-phenyl
- N-(tetrahydrofuran-2-ylmethyl)thioacetamide
Thioether, tetrahydrofuran
Compound 34 Pyrimido[5,4-b]indole - 3-phenyl
- N-(piperidin-4-yl)thioacetamide
Thioether, piperidine
Pyrimido[5,4-b]indole - 8-methyl
- N-(1,3,5-trimethylpyrazole-4-ylmethyl)acetamide
Trimethylpyrazole, acetamide
Pyrimido[5,4-b]indole - 7,8-dimethoxy
- N-(2-methoxyphenylmethyl)acetamide
Methoxy groups, methoxyphenyl

Key Observations :

  • Core Modifications : The target compound and share the 8-methylpyrimidoindole core, whereas introduces 7,8-dimethoxy groups, likely enhancing solubility but reducing lipophilicity .
  • Side Chain Diversity : The pyridin-3-ylmethyl group in the target compound contrasts with sulfur-containing thioacetamides in derivatives. The pyridine moiety may facilitate π-π interactions in binding, while thioethers in compounds could alter redox properties .
  • Biological Implications : compounds (32–34) were designed as Toll-like receptor 4 (TLR4) ligands, suggesting that pyrimidoindole derivatives target innate immune pathways. The absence of sulfur in the target compound may reduce thiol-mediated off-target effects .

Key Observations :

  • Synthesis Efficiency : Yields for compounds vary (39.7–65%), influenced by steric and electronic effects of amine reactants. The tert-butyl group in Compound 32 resulted in the lowest yield (39.7%), possibly due to steric hindrance .
  • Spectroscopic Trends : The target compound’s IR spectrum is expected to show C=O stretches near 1,730 cm⁻¹, consistent with acetamide derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide, and how can reaction yields be optimized?

  • Methodology : Begin with a heterocyclic condensation reaction between substituted pyrimidoindole and pyridinylmethylamine precursors. Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) and reduce trial-and-error approaches. Statistical methods like factorial design can identify critical variables affecting yield . Post-synthesis, employ high-performance liquid chromatography (HPLC) to quantify purity and track byproduct formation.

Q. Which analytical techniques are most effective for characterizing the compound’s structure and confirming its identity?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve the pyrimidoindole and pyridinylmethyl moieties. Validate via Fourier-transform infrared spectroscopy (FTIR) for carbonyl (C=O) and amide (N-H) functional groups. Mass spectrometry (HRMS) provides molecular weight confirmation. Cross-reference experimental data with computational predictions (e.g., LogP, pKa) to ensure consistency with expected physicochemical properties .

Q. How can solubility and stability be assessed under varying pH and temperature conditions?

  • Methodology : Perform kinetic solubility assays using shake-flask methods in buffered solutions (pH 1.2–7.4). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV quantification. Use dynamic light scattering (DLS) to detect aggregation in aqueous media. Compare results with computed LogD values (pH 5.5 and 7.4) to predict bioavailability .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and guide experimental synthesis?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can identify energy barriers for key steps (e.g., amide bond formation). Pair with machine learning (ML) models trained on reaction databases to prioritize viable synthetic routes. Validate predictions with small-scale experiments, creating a feedback loop between computation and lab data .

Q. How can structural modifications enhance the compound’s bioactivity while maintaining metabolic stability?

  • Methodology : Use structure-activity relationship (SAR) studies to evaluate analogs. Replace the pyridinylmethyl group with bioisosteres (e.g., benzyl or thiazole derivatives) and assess potency via enzyme inhibition assays. Apply in vitro microsomal stability tests (human/rat liver microsomes) to identify metabolic hotspots. Molecular dynamics simulations can predict binding affinity changes to target proteins .

Q. What experimental designs are suitable for resolving contradictory data in biological activity assays?

  • Methodology : Implement orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement. Use Bayesian statistical models to quantify uncertainty in dose-response curves. If inconsistencies arise, validate purity (>95% by HPLC) and confirm compound identity via X-ray crystallography or 2D NMR. Cross-check with independent synthesis batches .

Q. How can reactor design and process control improve scalability of the compound’s synthesis?

  • Methodology : Utilize continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclization). Apply membrane separation technologies (e.g., nanofiltration) for efficient purification. Develop real-time process analytical technology (PAT) using in-line Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

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